2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methyl group, and a phenylpiperidinyl moiety attached to the acetamide backbone
Preparation Methods
The synthesis of 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-phenylpiperidine and chloroacetyl chloride.
Reaction Conditions: The reaction between 1-phenylpiperidine and chloroacetyl chloride is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed in the presence of acids or bases to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Scientific Research Applications
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its potential biological activities, such as analgesic and anti-inflammatory properties.
Chemical Biology: It is used in the development of chemical probes to study biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Phenoxyacetamide Derivatives: These compounds have a phenoxy group instead of a phenylpiperidinyl moiety, leading to different chemical and biological properties.
Indole Derivatives: These compounds contain an indole ring, which imparts unique pharmacological activities compared to acetamides.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylpiperidinyl moiety, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16(14(18)10-15)13-8-5-9-17(11-13)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILGFLBXWFAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.